6,7-Difluoroquinazoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoroquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C9H4F2N2O2 and a molecular weight of 210.14 .
Synthesis Analysis
The synthesis of this compound and its structural analogues has been reviewed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with two fluorine atoms at the 6 and 7 positions and a carboxylic acid group at the 2 position .Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which include 6,7-difluoroquinazoline-2-carboxylic acid, often target enzymes like dna gyrase, which play crucial roles in dna replication .
Mode of Action
Quinazoline derivatives are known to interact with their targets by inhibiting their function . For instance, they can inhibit bacterial DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death .
Biochemical Pathways
It is known that quinazoline derivatives can affect the dna replication pathway by inhibiting dna gyrase .
Pharmacokinetics
Quinazoline derivatives are generally known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The inhibition of dna gyrase by quinazoline derivatives can lead to the prevention of dna replication, resulting in bacterial cell death .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of quinazoline derivatives .
Advantages and Limitations for Lab Experiments
6,7-Difluoroquinazoline-2-carboxylic acid has several advantages as a potential therapeutic agent. It exhibits potent antitumor and antimicrobial activity and possesses anti-inflammatory and analgesic effects. This compound is also relatively easy to synthesize and has a low toxicity profile. However, there are also limitations to its use in lab experiments. This compound is relatively unstable and has a short half-life in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for the research on 6,7-Difluoroquinazoline-2-carboxylic acid. One possible direction is to further investigate its antitumor activity and potential use as a chemotherapeutic agent. Another direction is to explore its antimicrobial activity and potential use as an antibacterial or antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more stable and potent derivatives of this compound may lead to the discovery of even more promising therapeutic agents.
Synthesis Methods
6,7-Difluoroquinazoline-2-carboxylic acid can be synthesized through various methods, including the reaction of 2,3-diaminopyridine with 2,3-difluorobenzoyl chloride, the reaction of 2,3-diaminopyridine with 2,3-difluorobenzonitrile, and the reaction of 2,3-diaminopyridine with 2,3-difluoro-4-nitrobenzoyl chloride. The most commonly used method for the synthesis of this compound involves the reaction of 2,3-diaminopyridine with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Scientific Research Applications
6,7-Difluoroquinazoline-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antimicrobial activity against a wide range of pathogenic bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Safety and Hazards
properties
IUPAC Name |
6,7-difluoroquinazoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZSZHPGQDYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.